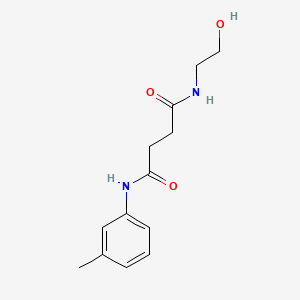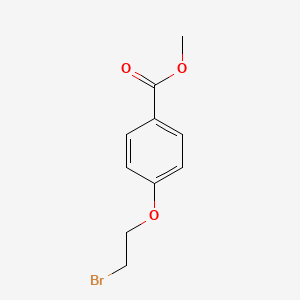
1-méthyl-4-nitro-1H-pyrazole-5-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in various fields, including pharmaceuticals and materials science. The specific compound , with a nitro group and a carboxylate ester, suggests potential reactivity and a range of possible transformations .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of various precursors such as hydrazines, β-ketoesters, and aldehydes or ketones. For instance, the synthesis of related compounds has been reported through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Another synthesis route involves the condensation of acetyl derivatives with diethyl oxalate and subsequent treatment with hydrazine . These methods highlight the versatility of pyrazole synthesis, allowing for the introduction of various functional groups, including nitro groups, which can be further transformed through reactions such as diazotization or nitration .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction. For example, the structural and spectral properties of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, were investigated using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system . Similarly, the molecular geometry and vibrational frequencies of another pyrazole derivative were calculated using density functional theory (DFT), showing good agreement with experimental data .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including diazotization, which can lead to the formation of desamino, chloro, bromo, iodo, and methylthio esters . The introduction of a nitro group at position 5 in the pyrazole ring can be achieved through the reaction with nitrous acid, yielding nitro-substituted pyrazolecarboxylic acids . Furthermore, the nitration of pyrazole derivatives can produce compounds with potential applications in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of functional groups such as nitro, amino, and carboxylate esters can affect properties like solubility, melting point, and reactivity. The intermolecular interactions, such as hydrogen bonding and C-H...π interactions, play a crucial role in the stability and crystallization of these compounds . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be studied using theoretical methods like DFT to understand the electronic transitions within the molecule .
Applications De Recherche Scientifique
Science des matériaux
En science des matériaux, ce composé est étudié pour son potentiel dans la création de nouveaux matériaux aux propriétés uniques. Sa structure robuste peut être incorporée dans les polymères pour améliorer leur stabilité et leur durabilité. Il est également étudié pour ses propriétés de conductivité électrique, qui pourraient être bénéfiques dans le développement de semi-conducteurs et de dispositifs électroniques avancés .
Science de l'environnement
Les chercheurs étudient l'utilisation du 1-méthyl-4-nitro-1H-pyrazole-5-carboxylate de méthyle en science de l'environnement, en particulier dans la dégradation des polluants. Sa structure chimique peut contribuer à la dégradation de substances dangereuses, réduisant ainsi la toxicité environnementale et contribuant aux efforts de gestion des déchets .
Chimie analytique
En chimie analytique, les dérivés de ce composé sont utilisés comme réactifs ou marqueurs dans les dosages chimiques. Ils peuvent aider à la détection et à la quantification de diverses substances, jouant un rôle crucial dans le développement de nouveaux tests diagnostiques et techniques analytiques .
Biochimie
Le this compound est étudié pour ses interactions avec les molécules biologiques. Il sert de molécule clé dans la compréhension des mécanismes enzymatiques et des interactions récepteur-ligand, ce qui est fondamental dans le domaine de la biochimie .
Pharmacologie
En pharmacologie, ce composé est un précurseur dans la synthèse de divers médicaments. Sa modification conduit au développement de composés aux effets thérapeutiques potentiels. Il est particulièrement pertinent dans la conception de médicaments ciblant les troubles neurologiques et les maladies inflammatoires .
Médecine
Les dérivés du composé sont étudiés pour leurs propriétés médicinales. Ils montrent un potentiel dans les applications antibactériennes, anti-inflammatoires et anticancéreuses. Cela en fait de précieux candidats pour le développement de médicaments et les essais cliniques .
Safety and Hazards
Orientations Futures
The future directions for “methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate” and similar compounds are likely to involve further exploration of their applications in various fields of science, including medicinal chemistry, drug discovery, and more . The development of novel strategies for the synthesis of pyrazole derivatives is also an area of ongoing research .
Propriétés
IUPAC Name |
methyl 2-methyl-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-5(6(10)13-2)4(3-7-8)9(11)12/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWHCLPGJQUYRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

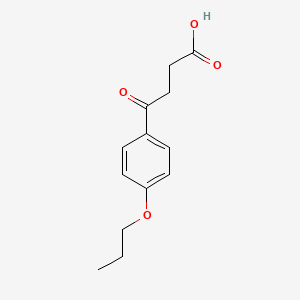
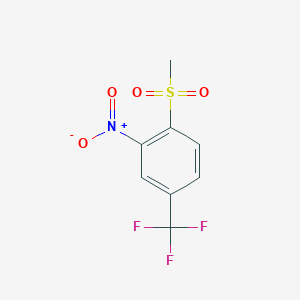
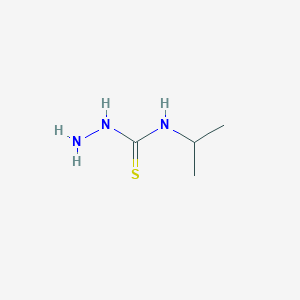

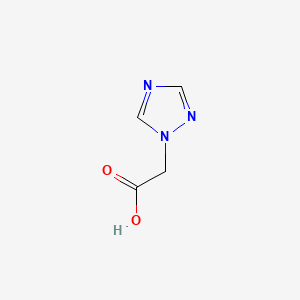
![N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1301143.png)
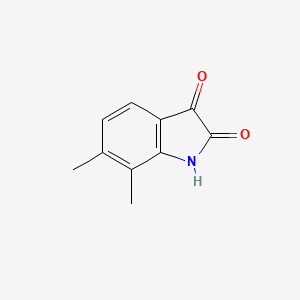

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1301150.png)
![8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1301151.png)


